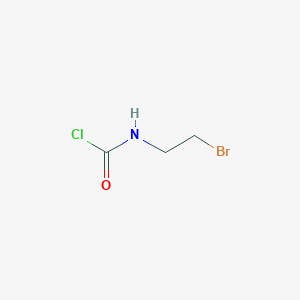![molecular formula C7H8Cl3NO B12437304 [(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
[(3,5-Dichlorophenyl)methoxy]azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,5-Dichlorophenyl)methoxy]azanium chloride is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further bonded to an azanium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dichlorophenyl)methoxy]azanium chloride typically involves the reaction of 3,5-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with an azanium chloride source under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3,5-Dichlorophenyl)methoxy]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated or demethylated products.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[(3,5-Dichlorophenyl)methoxy]azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3,5-Dichlorophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[(3,5-Dichlorophenyl)methoxy]azanium chloride can be compared with other similar compounds, such as:
[(3,5-Dichlorophenyl)methoxy]amine: Similar structure but lacks the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]ethanol: Contains an ethanol group instead of the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]benzene: Lacks the azanium chloride moiety and has a benzene ring instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8Cl3NO |
|---|---|
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSHLKHOWFHVZGF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


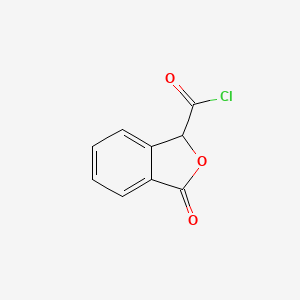
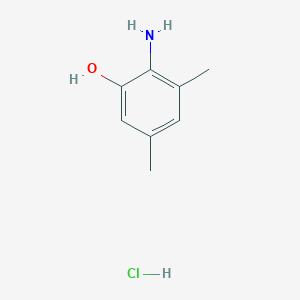
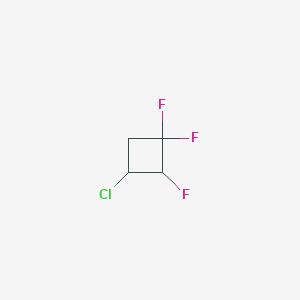
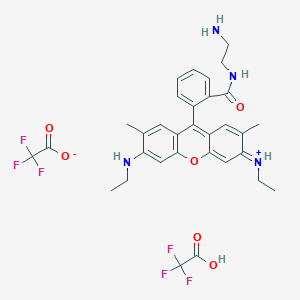
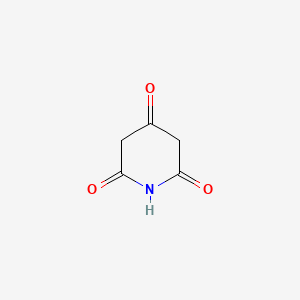
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)

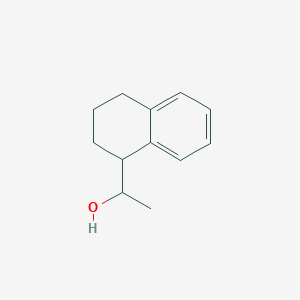
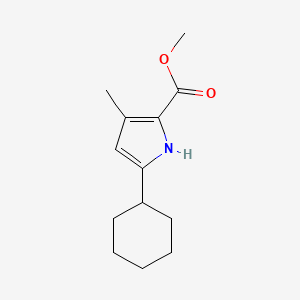
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
